(2'S,3'R,4R)-3'-benzoyl-2,2'-diphenylspiro[1,3-oxazole-4,1'-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’S,3’R,4R)-3’-benzoyl-2,2’-diphenylspiro[1,3-oxazole-4,1’-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one is a complex organic compound with a unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2’S,3’R,4R)-3’-benzoyl-2,2’-diphenylspiro[1,3-oxazole-4,1’-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one typically involves multiple steps, including the formation of the oxazole ring and the spiro junction. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. scaling up the synthesis would involve optimizing reaction conditions to ensure consistency and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(2’S,3’R,4R)-3’-benzoyl-2,2’-diphenylspiro[1,3-oxazole-4,1’-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the spiro structure.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups that alter its properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2’S,3’R,4R)-3’-benzoyl-2,2’-diphenylspiro[1,3-oxazole-4,1’-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities. Its structural features could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may investigate its efficacy and safety as a pharmaceutical agent for treating various conditions.
Industry
In industry, (2’S,3’R,4R)-3’-benzoyl-2,2’-diphenylspiro[1,3-oxazole-4,1’-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (2’S,3’R,4R)-3’-benzoyl-2,2’-diphenylspiro[1,3-oxazole-4,1’-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (4R,5′R)-2-benzoyl-2′-[4-(3-hydroxypropoxy)phenyl]-5′-phenyl-3-spiro[1,5-dihydro-2-benzazepine-4,4′-5H-oxazole]one
- Pyrimidine-derived indole ribonucleosides
Uniqueness
What sets (2’S,3’R,4R)-3’-benzoyl-2,2’-diphenylspiro[1,3-oxazole-4,1’-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one apart from similar compounds is its specific spiro structure and the combination of functional groups. This unique arrangement can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
1164514-32-2 |
---|---|
Fórmula molecular |
C32H23N3O3 |
Peso molecular |
497.5 g/mol |
Nombre IUPAC |
(2'S,3'R,4R)-3'-benzoyl-2,2'-diphenylspiro[1,3-oxazole-4,1'-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one |
InChI |
InChI=1S/C32H23N3O3/c36-28(22-14-6-2-7-15-22)27-26(21-12-4-1-5-13-21)32(29-25-19-11-10-18-24(25)20-33-35(27)29)31(37)38-30(34-32)23-16-8-3-9-17-23/h1-20,26-27,29H/t26-,27+,29?,32+/m0/s1 |
Clave InChI |
MDWKFJXQRZSVAR-SDXFYWOSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H]2[C@@H](N3C([C@@]24C(=O)OC(=N4)C5=CC=CC=C5)C6=CC=CC=C6C=N3)C(=O)C7=CC=CC=C7 |
SMILES canónico |
C1=CC=C(C=C1)C2C(N3C(C24C(=O)OC(=N4)C5=CC=CC=C5)C6=CC=CC=C6C=N3)C(=O)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.